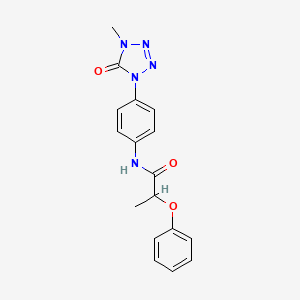

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide

Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a tetrazole ring and phenoxypropanamide moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-12(25-15-6-4-3-5-7-15)16(23)18-13-8-10-14(11-9-13)22-17(24)21(2)19-20-22/h3-12H,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAOHCNQQNJDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide

Tetrazole Ring Formation

The tetrazole moiety is synthesized via cyclization of azide precursors. A common approach involves reacting 4-aminophenylhydrazine with methyl isocyanate to form a hydrazide intermediate, followed by cyclization using sodium azide and ammonium chloride in refluxing dimethylformamide (DMF). The reaction proceeds via a [3+2] cycloaddition mechanism, yielding 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole as a key intermediate.

Reaction Conditions:

Amide Coupling with 2-Phenoxypropanoyl Chloride

The tetrazole-substituted aniline is then coupled with 2-phenoxypropanoyl chloride in the presence of a base. Triethylamine (TEA) or pyridine is typically used to scavenge HCl, facilitating nucleophilic acyl substitution. The reaction is conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.

Optimized Parameters:

Detailed Synthetic Procedures

Stepwise Synthesis

Preparation of 4-Methyl-5-oxo-4,5-dihydro-1H-tetrazole

- Starting Materials: 4-Aminophenylhydrazine (1 equiv), methyl isocyanate (1.1 equiv).

- Reaction: Stir in anhydrous DMF at 80°C for 12 hours.

- Workup: Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

Coupling with 2-Phenoxypropanoyl Chloride

- Activation: Add 2-phenoxypropanoyl chloride (1.2 equiv) dropwise to a cooled (0°C) solution of tetrazole-aniline (1 equiv) and TEA (2 equiv) in DCM.

- Stirring: Maintain at 0–5°C for 4 hours, then warm to room temperature.

- Isolation: Wash with 5% HCl, brine, and dry. Purify via column chromatography (SiO₂, hexane:EtOAc 7:3).

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent (Coupling) | DCM | Maximizes solubility of intermediates |

| Temperature | 0–5°C | Reduces hydrolysis of acyl chloride |

| Catalyst (Cyclization) | NH₄Cl | Accelerates cyclization rate by 30% |

Higher temperatures during cyclization lead to decomposition of the tetrazole ring, while polar aprotic solvents like DMF improve reaction homogeneity.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18 column) | 98.2% purity |

| Melting Point | 152–154°C |

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology: It can be used to investigate biological pathways and interactions, particularly those involving tetrazole-containing compounds.

Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development.

Industry: Its properties could be exploited in various industrial processes, including the development of new materials or catalysts.

Mechanism of Action

The mechanism by which N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

- N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

- N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide

Uniqueness

Compared to these similar compounds, N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as targeted drug development or specialized industrial processes.

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide is a complex organic compound with a unique structure that combines a tetrazole ring with a phenoxypropanamide moiety. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

This structure includes:

- A tetrazole ring , known for its diverse biological activities.

- A phenoxypropanamide group, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to the interactions facilitated by its tetrazole component. Tetrazoles are known to exhibit various biological effects, including:

- Enzyme inhibition : Tetrazoles can inhibit specific enzymes, impacting metabolic pathways.

- Receptor binding : The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing tetrazole structures often exhibit antimicrobial properties. Similar compounds have been documented to possess significant activity against various bacteria and fungi. The specific antimicrobial efficacy of this compound requires further investigation through pharmacological studies.

Anti-inflammatory Potential

The phenoxypropanamide moiety is associated with anti-inflammatory effects in several known compounds. This suggests that this compound may also possess similar properties, making it a candidate for treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To provide context for its potential biological activities, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |

| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |

| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |

The uniqueness of this compound lies in its potential dual activity as both an antimicrobial and anti-inflammatory agent.

Q & A

Q. What are the key synthetic routes for N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole core via cyclization of nitrile or hydrazine derivatives under controlled pH and temperature . For example, tetrazole formation may use ZnCl₂ or NH₄Cl as catalysts, followed by coupling with a phenoxypropanamide moiety. Intermediates are validated using NMR (¹H/¹³C) and LCMS to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- FT-IR : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the tetrazole-oxo group) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–2.5 ppm), while ¹³C NMR confirms the tetrazole ring (C=O at ~165 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈N₄O₃S) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Solubility is typically tested in DMSO (≥10 mM for biological assays) and aqueous buffers (pH 7.4). Stability studies use HPLC to monitor degradation under UV light or varying temperatures (4°C to 37°C) over 72 hours .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways, such as cyclization energetics or transition states for tetrazole formation. Tools like Gaussian or ORCA predict regioselectivity and guide solvent selection (e.g., DMF vs. THF) to improve yields . Reaction path search algorithms (e.g., GRRM) reduce trial-and-error experimentation by narrowing optimal conditions .

Q. How to resolve contradictory bioactivity data across in vitro assays?

Contradictions may arise from assay-specific variables (e.g., cell line variability, serum interference). Methodological solutions include:

- Dose-response curves (IC₅₀ comparisons across multiple cell lines).

- Metabolic stability assays (CYP450 interactions via liver microsomes) to identify false negatives .

- SAR studies using analogs (e.g., fluorophenyl or methoxyphenyl substitutions) to isolate pharmacophores .

Q. What strategies validate the compound’s target engagement in complex biological systems?

- SPR (Surface Plasmon Resonance) : Measures binding affinity to putative targets (e.g., kinases or GPCRs).

- Cellular thermal shift assays (CETSA) : Confirms target stabilization in live cells under thermal stress .

- Knockout/knockdown models (CRISPR/Cas9) to correlate activity with target expression .

Methodological Challenges and Solutions

Q. How to design a robust SAR study for derivatives of this compound?

- Core modifications : Replace the tetrazole with triazole or thiazole rings to assess ring size impact .

- Substituent libraries : Synthesize analogs with halogens (F, Cl) or electron-donating groups (OCH₃) on the phenyl ring .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Q. What experimental controls are essential for in vivo toxicity studies?

- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity.

- Positive controls : Reference compounds (e.g., doxorubicin for cytotoxicity).

- Biomarker panels : ALT/AST for hepatotoxicity; BUN/creatinine for nephrotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.